molecular formula C27H33ClN4O4 B12718185 1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride CAS No. 72724-83-5

1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride

Cat. No.: B12718185
CAS No.: 72724-83-5
M. Wt: 513.0 g/mol
InChI Key: ZXGFIKQYPRHHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride is a complex organic compound with a unique structure that includes both pyridyl and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride typically involves multiple steps. The process begins with the preparation of the pyridyl and azo intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the azo group into amines, significantly changing the compound’s properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the production of dyes, pigments, and other materials due to its azo group.

Mechanism of Action

The mechanism of action of 1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5-hydroxy-6-methyl-4(H)-pyran-4-one: Shares structural similarities but differs in functional groups and reactivity.

    4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Another compound with a similar core structure but distinct functional groups.

Uniqueness

1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride is unique due to its combination of pyridyl and azo groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

72724-83-5

Molecular Formula

C27H33ClN4O4

Molecular Weight

513.0 g/mol

IUPAC Name

nonyl 2-[(2-hydroxy-4-methyl-6-oxo-5-pyridin-1-ium-1-yl-1H-pyridin-3-yl)diazenyl]benzoate;chloride

InChI

InChI=1S/C27H32N4O4.ClH/c1-3-4-5-6-7-8-14-19-35-27(34)21-15-10-11-16-22(21)29-30-23-20(2)24(26(33)28-25(23)32)31-17-12-9-13-18-31;/h9-13,15-18H,3-8,14,19H2,1-2H3,(H-,28,29,32,33,34);1H

InChI Key

ZXGFIKQYPRHHLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2=C(NC(=O)C(=C2C)[N+]3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.